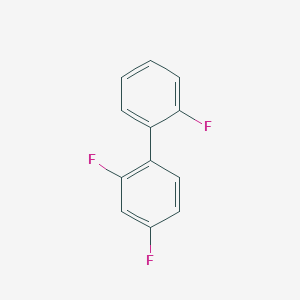

2,2',4-Trifluoro-1,1'-biphenyl

説明

2,2’,4-Trifluoro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyls, which are composed of two benzene rings connected by a single carbon-carbon bond The presence of three fluorine atoms at the 2, 2’, and 4 positions on the biphenyl structure imparts unique chemical and physical properties to this compound

作用機序

Target of Action

It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that the compound can interact with its targets, leading to changes in cellular processes . The trifluoro groups in the compound may enhance its binding affinity to its targets .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .

Pharmacokinetics

It also shows inhibitory effects on CYP1A2 and CYP2C19 enzymes .

Result of Action

Similar compounds have been known to cause changes at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,4-Trifluoro-1,1’-biphenyl. For instance, the compound is stored in a dry room at normal temperature to maintain its stability . Furthermore, the compound is highly hydrophobic with no detectable water uptake after 24 hours in boiling water .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4-Trifluoro-1,1’-biphenyl can be achieved through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically include the use of a solvent such as toluene or ethanol, and the reaction is carried out at elevated temperatures (around 80-100°C) under an inert atmosphere .

Industrial Production Methods: Industrial production of 2,2’,4-Trifluoro-1,1’-biphenyl may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 2,2’,4-Trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The biphenyl structure can be oxidized to form biphenyl quinones under specific conditions.

Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated biphenyl derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.

Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts under hydrogen gas is common.

Major Products:

- Substitution reactions yield various substituted biphenyl derivatives.

- Oxidation reactions produce biphenyl quinones.

- Reduction reactions result in hydrogenated biphenyl compounds .

科学的研究の応用

Organic Chemistry

2,2',4-Trifluoro-1,1'-biphenyl serves as a versatile building block in organic synthesis. Its unique trifluoromethyl group enhances the reactivity and stability of the compounds synthesized from it.

Table 1: Comparison of Fluorinated Biphenyl Derivatives

| Compound | Application Area | Notable Properties |

|---|---|---|

| This compound | Organic synthesis | High stability, unique reactivity |

| 3',4'-Difluoro-1,1'-biphenyl | Liquid crystals | Suitable for OLED applications |

| Trifluoro-[1,1'-biphenyl]-2-amine | Pharmaceutical intermediates | Key intermediate in Fluxapyroxad |

Research indicates that fluorinated biphenyls exhibit significant biological activities. Studies have shown that this compound may interact with various biological targets, making it a candidate for further pharmacological exploration.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of various biphenyl derivatives including this compound against different cancer cell lines. The compound demonstrated promising cytotoxic effects:

Table 2: Anticancer Activity of Biphenyl Derivatives

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| This compound | K562 (Leukemia) | 3.50 |

| Related Compound A | MCF-7 (Breast) | 4.38 |

| Related Compound B | HepG2 (Liver) | 3.20 |

Material Science

Due to its chemical stability and unique properties imparted by the trifluoromethyl group, this compound is explored in developing advanced materials such as:

- Liquid Crystals: Used in displays and electronic devices.

- Organic Semiconductors: Potential applications in flexible electronics.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials with unique properties. Its role as an intermediate in the synthesis of agrochemicals and pharmaceuticals highlights its importance in industrial chemistry.

類似化合物との比較

- 2,2’,4,4’-Tetrafluoro-1,1’-biphenyl

- 2,2’,3,3’-Tetrafluoro-1,1’-biphenyl

- 2,2’,5,5’-Tetrafluoro-1,1’-biphenyl

Comparison: 2,2’,4-Trifluoro-1,1’-biphenyl is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and physical properties. Compared to other fluorinated biphenyls, it may exhibit different electronic effects and steric hindrance, affecting its behavior in chemical reactions and its suitability for specific applications .

生物活性

2,2',4-Trifluoro-1,1'-biphenyl is a fluorinated organic compound that has garnered attention due to its potential biological activities and implications in various fields, including pharmaceuticals and environmental sciences. Understanding its biological activity is crucial for assessing its safety and efficacy in applications ranging from drug development to environmental impact.

- Chemical Formula : C12H8F3

- Molecular Weight : 224.19 g/mol

- Structure : The compound consists of two phenyl rings connected by a single bond, with three fluorine atoms substituted on one of the rings.

Biological Activity Overview

The biological activity of this compound can be analyzed through various mechanisms, including its effects on enzyme activity, cell metabolism, and potential therapeutic applications.

Enzyme Interaction

Research indicates that trifluorobiphenyl compounds can influence various enzyme activities in liver tissues. For instance:

- Pyruvate Kinase : Decreased by 42%

- Phosphoglycerate Kinase : Decreased by 10%

- Glycerol-Phosphate Dehydrogenase : Decreased by 4%

- NADPH-Oxidase : Increased by 7% .

These alterations suggest that trifluorinated biphenyls may affect metabolic pathways significantly.

Cytotoxicity and Antitumor Activity

Recent studies have indicated that biphenyl derivatives exhibit cytotoxic effects against tumor cells. For example:

- A specific biphenyl derivative (12j–4) demonstrated an IC50 of 2.68 ± 0.27 μM against MDA-MB-231 breast cancer cells.

- This compound was shown to induce apoptosis by inhibiting AKT phosphorylation, which is crucial for cell survival pathways .

Study on Hepatoma Cells

In vitro studies using Morris rat hepatoma 7288C cells revealed that at concentrations of 10 mM (1140 mg/L), the uptake of leucine and acetate was unaffected, indicating that DNA, RNA, protein, and lipid synthesis were not inhibited at this concentration . This suggests a relatively low toxicity profile at certain concentrations.

Antifungal Activity

Trifluorinated compounds have also been investigated for their antifungal properties. For instance, a related compound has been shown to inhibit succinate dehydrogenase in fungal species, leading to reduced spore germination and mycelial growth . This highlights the potential application of trifluorinated biphenyls in agricultural fungicides.

Comparative Analysis Table

| Compound | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Enzyme activity modulation; potential hepatocarcinogen | N/A | Alters metabolic enzyme functions |

| Biphenyl Derivative (12j–4) | Antitumor activity against MDA-MB-231 cells | 2.68 ± 0.27 | Induces apoptosis via AKT inhibition |

| Fluorinated Compound | Antifungal activity | N/A | Inhibits succinate dehydrogenase |

特性

IUPAC Name |

2,4-difluoro-1-(2-fluorophenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3/c13-8-5-6-10(12(15)7-8)9-3-1-2-4-11(9)14/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGJCKBMCAHNAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563105 | |

| Record name | 2,2',4-Trifluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115245-05-1 | |

| Record name | 2,2',4-Trifluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。